molecular formula C6H5ClN2O2 B1582605 2-Chloro-3-methyl-5-nitropyridine CAS No. 22280-56-4

2-Chloro-3-methyl-5-nitropyridine

Cat. No. B1582605
CAS RN: 22280-56-4
M. Wt: 172.57 g/mol
InChI Key: OSIOIGXJUZTWRI-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is also known by the synonym 2-Chloro-5-nitro-3-picoline .


Synthesis Analysis

The synthesis of 2-Chloro-3-methyl-5-nitropyridine involves several steps. The method disclosed in a patent includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing 2-chloro-5-nitropyridine . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .


Molecular Structure Analysis

The empirical formula of 2-Chloro-3-methyl-5-nitropyridine is C6H5ClN2O2, and its molecular weight is 172.57 . The SMILES string representation is Cc1cc(cnc1Cl)N+=O .


Chemical Reactions Analysis

The reaction mechanism of 2-Chloro-3-methyl-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Chloro-3-methyl-5-nitropyridine is a solid with a melting point of 45-50 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 284.7±35.0 °C at 760 mmHg, and a flash point of 126.0±25.9 °C .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The molecular structure and properties of compounds related to 2-Chloro-3-methyl-5-nitropyridine have been extensively studied. For instance, Velraj et al. (2015) investigated the molecular structures, vibrational wavenumbers, and electronic properties of 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine. Their study utilized density functional theory (DFT) and revealed insights into the stability, charge delocalization, and reactivity of these compounds (Velraj, Soundharam, & Sridevi, 2015).

Synthesis and Optical Properties

Research on synthesis and optical properties of derivatives of 2-Chloro-3-methyl-5-nitropyridine is also significant. Jukić et al. (2010) synthesized a compound from a derivative of 2-Chloro-3-methyl-5-nitropyridine and analyzed its structure using X-ray analysis. They also studied its optical properties using UV–vis absorption and fluorescence spectroscopy (Jukić, Cetina, Halambek, & Ugarković, 2010).

Application in Anticancer Drug Synthesis

In the field of pharmacology, derivatives of 2-Chloro-3-methyl-5-nitropyridine are used as intermediates in the synthesis of small molecule anticancer drugs. Zhang et al. (2019) developed a high yield synthetic method for an important intermediate utilizing 2-chloro-5-nitropyridine, showcasing its relevance in drug synthesis (Zhang, Lai, Feng, & Xu, 2019).

Role in Conformational Stability and Vibrational Studies

The conformational stability and vibrational properties of nitropyridine derivatives, closely related to 2-Chloro-3-methyl-5-nitropyridine, have also been a subject of research. Balachandran et al. (2012) analyzed the conformational stability and vibrational properties of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine. This study contributes to understanding molecular stability and bond strength in similar compounds (Balachandran, Lakshmi, & Janaki, 2012).

Use in Kinetic Studies and Nucleophilic Substitutions

Research on kinetics and reactions involving 2-Chloro-3-methyl-5-nitropyridine derivatives is also noteworthy. Hamed (1997) studied the kinetics of the reactions of 2-chloro-3-nitropyridine and its derivatives with different nucleophiles, offering valuable insights into their reactivity and substitution mechanisms (Hamed, 1997).

Safety And Hazards

2-Chloro-3-methyl-5-nitropyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3. It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-3-methyl-5-nitropyridine
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InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIOIGXJUZTWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70176827
Record name 2-Chloro-3-methyl-5-nitropyridine
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Molecular Weight

172.57 g/mol
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Product Name

2-Chloro-3-methyl-5-nitropyridine

CAS RN

22280-56-4
Record name 2-Chloro-3-methyl-5-nitropyridine
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Record name 2-CHLORO-3-METHYL-5-NITROPYRIDINE
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Synthesis routes and methods I

Procedure details

3-Methyl-5-nitropyridin-2-ol (134 g, 0.872 mol) (J. Org. Chem. 1949, 14, 328-332) was divided into 3 portions and placed in three 1-L round bottom flasks. POCl3 (200 mL) was added to each flask and the mixtures were heated to reflux for 2 h. The solutions were cooled and the excess POCl3 was removed in vacuo. The residues were poured into ice water (1 L) with stirring and the precipitates were collected by filtration and air dried for 20 min. The combined products were recrystallized from 10% ethyl acetate in hexanes (300 mL) and air dried to give 2-chloro-3-methyl-5-nitropyridine (139 g, 92% yield) as a white solid which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ 9.04 (d, J=2.5 Hz, 1H), 8.33 (d, J=2.2 Hz, 1H), 2.50 (s, 3H).
Quantity
134 g
Type
reactant
Reaction Step One
[Compound]
Name
three 1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 350 ml three-necked round-bottomed flask equipped with a magnetic bar, a thermometer, a dropping funnel and a reflux condenser is charged with 3-methyl-5-nitro-pyridin-2-ol (23.1 g), and 1,2-dichloroethane (150 ml). Phosphorous oxide chloride (17 ml) is added dropwise. Into this mixture DMF (11.5 ml) is added dropwise at room temperature. The reaction mixture is heated at 70° C. under stirring for 0.5 hour. After cooling the mixture to ambient temperature, it is concentrated in vacuo at 50° C., to obtain a brown oily gum. Purification of this gum by flash chromatography over silica gel with hexane/ethyl acetate 7:3 (v:v) gives 23.34 g of the compound as a light yellow solid (MP: 40-42° C.).
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Phosphorous oxide chloride
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

POCl3 (410 ml) was added slowly, with stirring, to 3-methyl-5-nitropyridin-2-ol (75.0 g, 0.487 mol) [J. Org. Chem. 14, 328-32 (1949)] from Part H in a 4 neck, 3 L round bottom flask (temperature rose to 30° C.) and the reaction mixture was heated at 85° C. for 16 h. The solution was cooled and the excess POCl3 was removed in vacuo. The residue was poured onto wet ice (4 L beaker) with stirring and the precipitate were collected by filtration and air dried, followed by drying in the vacuum oven to give 2-chloro-3-methyl-5-nitropyridine (75.0 g, 89% yield) as an off-white solid which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ 9.04 (d, J=2.5 Hz, 1H), 8.33 (d, J=2.2 Hz, 1H), 2.50 (s, 3H).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-methyl-5-nitropyridine
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Reactant of Route 6
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Citations

For This Compound
25
Citations
J Němec, FS Meeker Jr… - Journal of Heterocyclic …, 1974 - Wiley Online Library
… by two routes: a) by direct hydroxylation of 2‐[3′‐(trifluoromethyl)anilino]nicotinie acid (1); and b) by the following sequence starting from 2‐chloro‐3‐methyl‐5‐nitropyridine (3) via 5‐…
Number of citations: 2 onlinelibrary.wiley.com
JD Reinheimer, LL Mayle… - The Journal of Organic …, 1980 - ACS Publications
… 2-chloro-3-methyl-5nitropyridine. Formation of an intermediate analogous to 2 in this reaction should not be particularly affected by the presence of the methyl group. The methyl group …
Number of citations: 20 pubs.acs.org
FL Setliff, DW Price - Journal of Chemical and Engineering Data, 1973 - ACS Publications
… 2-lodo-3-methyl-5-nltropyrldine (II) was prepared from 2-chloro-3-methyl-5-nitropyridine (I)(7) by treatment with sodium iodide and hydriodic acid in boiling methyl ethyl ketone. …
Number of citations: 10 pubs.acs.org
GF Hawkins, A ROE - The Journal of Organic Chemistry, 1949 - ACS Publications
… A good yield of 2-chloro-3-methyl5-nitropyridine (IV) was obtained by the action of phosphorus oxychloride on (III). Simultaneous reduction of the nitro group and removal of chlorine …
Number of citations: 37 pubs.acs.org
Z Li, Y Wang, S Zhu - Journal of Physics: Conference Series, 2021 - iopscience.iop.org
… In this paper, 2,2'-bis [4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane (b) monomer was prepared from 2-chloro-3-methyl-5-nitropyridine, and a series of polyimide were synthesized …
Number of citations: 1 iopscience.iop.org
PJ Langley, RT Bailey, FR Cruickshank… - Journal of Materials …, 2001 - pubs.rsc.org
… 2-Chloro-3-methyl-5-nitropyridine 17 (Scheme 1), required for the synthesis of 2, was prepared from the corresponding 2-aminopicoline by nitration to give the 5-nitro derivative 15 and …
Number of citations: 11 pubs.rsc.org
M Hu, H Chen, M Wang, G Liu, C Chen… - Journal of Polymer …, 2021 - Wiley Online Library
… First, 3a, 3b and 3c were prepared by a nucleophilic chloro-displacement reaction of 9,9-bis(4-hydroxyphenyl) fluorene with 2-chloro-5-nitropyridine, 2-chloro-3-methyl-5-nitropyridine, …
Number of citations: 22 onlinelibrary.wiley.com
OR Rodig, RE Collier, RK Schlatzer - The Journal of Organic …, 1964 - ACS Publications
… of potassium hydroxide, the condensation of the mercaptopyridine 3 with 2-chloro-3-methyl-5-nitropyridine (4c) gave some 2-methoxy-3-methyl-5-nitropyridine in addition to the …
Number of citations: 60 pubs.acs.org
DJ Hupe, D Wu - The Journal of Organic Chemistry, 1980 - ACS Publications
… 2-chloro-3-methyl-5nitropyridine. Formation of an intermediate analogous to 2 in this reaction should not be particularly affected by the presence of the methyl group. The methyl group …
Number of citations: 36 pubs.acs.org
Chen, KM Wilcoxen, CQ Huang, YF Xie… - Journal of medicinal …, 2004 - ACS Publications
… Thus, reaction of 2-chloro-3-methyl-5-nitropyridine with acetoacetonitrile sodium salt, obtained from 2-methylisoxazole and sodium ethoxide, 24 afforded 2-(3-methyl-5-nitropyridin-2-yl)…
Number of citations: 154 pubs.acs.org

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